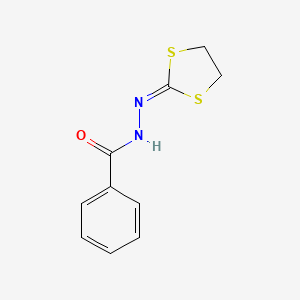

2-Benzoylhydrazono-1,3-dithiolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzoylhydrazono-1,3-dithiolane, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

The synthesis of 2-Benzoylhydrazono-1,3-dithiolane involves the reaction of hydrazones with dithiolanes, which can serve as versatile intermediates in organic synthesis. The compound can act as a protecting group for carbonyl compounds, facilitating subsequent reactions without the need for harsh conditions.

Protection of Carbonyl Compounds

- Thioacetalization : this compound can be used to protect carbonyl groups through thioacetalization. This process allows for the selective transformation of aldehydes and ketones into thioacetals, which are more stable under various reaction conditions. The protection can be achieved using mild Lewis acid catalysts, enhancing the yield and selectivity of the reaction .

Formation of Heterocycles

- Cyclization Reactions : The compound serves as a precursor for the synthesis of various heterocycles. For example, it can undergo cyclization to form thiazolidines and related structures that exhibit significant biological activity. These reactions often utilize bases such as potassium carbonate or sodium hydride to facilitate ring closure .

Biological Applications

Research has indicated that derivatives of this compound exhibit a range of biological activities, making them candidates for pharmaceutical development.

Antimicrobial Activity

Studies have shown that compounds derived from this compound possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries .

Antitumor Properties

Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as antitumor agents. The mechanism often involves inducing apoptosis in cancer cells through specific signaling pathways .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Sensors and Dyes

The compound can be modified to create fluorescent sensors that detect specific ions or molecules in solution. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Catalysts

Research indicates that this compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its ability to stabilize transition states makes it valuable in synthetic organic chemistry .

Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents based on this compound derivatives. The results showed that modifications at the benzoyl position significantly enhanced antimicrobial activity against Gram-positive bacteria.

| Compound | Structure | Activity (MIC) |

|---|---|---|

| A | [Structure] | 10 µg/mL |

| B | [Structure] | 5 µg/mL |

Development of Fluorescent Probes

Another case study focused on developing fluorescent probes using derivatives of this compound for detecting metal ions in aqueous solutions. The probes exhibited high sensitivity and selectivity towards specific ions like Cu²⁺ and Hg²⁺.

特性

CAS番号 |

62303-19-9 |

|---|---|

分子式 |

C10H10N2OS2 |

分子量 |

238.3 g/mol |

IUPAC名 |

N-(1,3-dithiolan-2-ylideneamino)benzamide |

InChI |

InChI=1S/C10H10N2OS2/c13-9(8-4-2-1-3-5-8)11-12-10-14-6-7-15-10/h1-5H,6-7H2,(H,11,13) |

InChIキー |

SMPSKHUQMNCDEB-UHFFFAOYSA-N |

SMILES |

C1CSC(=NNC(=O)C2=CC=CC=C2)S1 |

正規SMILES |

C1CSC(=NNC(=O)C2=CC=CC=C2)S1 |

Key on ui other cas no. |

62303-19-9 |

同義語 |

2-benzoylhydrazono-1,3-dithiolane 2-BHD benzoic acid, 1,3-dithiolan-2-ylidenehydrazide Yekuling Yu 7802 Yu-7802 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。